molecular formula C10H11BrO2 B6265029 methyl 3-(2-bromoethyl)benzoate CAS No. 165803-79-2

methyl 3-(2-bromoethyl)benzoate

Cat. No.: B6265029
CAS No.: 165803-79-2
M. Wt: 243.1
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Description

Methyl 3-(2-bromoethyl)benzoate is an organic compound with the molecular formula C₁₀H₁₁BrO₂. It is a derivative of benzoic acid where a bromoethyl group is attached to the benzene ring at the meta position relative to the carboxylate ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-(2-bromoethyl)benzoic acid.

  • Esterification Reaction: The carboxylic acid group is converted to its methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to enhance sustainability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

  • Substitution: The bromoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Ethylbenzoate derivatives.

  • Substitution Products: Cyanobenzoate derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(2-bromoethyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug design and development. Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-(2-bromoethyl)benzoate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-bromobenzoate: Similar structure but with the bromoethyl group at the ortho position.

  • Methyl 4-bromobenzoate: Bromoethyl group at the para position.

Uniqueness: Methyl 3-(2-bromoethyl)benzoate is unique due to its meta position of the bromoethyl group, which can influence its reactivity and biological activity compared to its ortho and para isomers.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.

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Properties

CAS No.

165803-79-2

Molecular Formula

C10H11BrO2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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